molecular formula C10H6F3NO B1338872 5-(4-(Trifluoromethyl)phenyl)oxazole CAS No. 87150-14-9

5-(4-(Trifluoromethyl)phenyl)oxazole

Cat. No. B1338872
CAS RN: 87150-14-9
M. Wt: 213.16 g/mol
InChI Key: AWLRTWJIGOPGAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of oxazolyl functionalized polymers using a specific oxazole derivative in atom transfer radical polymerization (ATRP) reactions. Similarly, paper discusses the use of a 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various substituted oxazoles. These methods could potentially be adapted for the synthesis of "5-(4-(Trifluoromethyl)phenyl)oxazole" by altering the substituents used in the reactions.

Molecular Structure Analysis

While the exact molecular structure of "5-(4-(Trifluoromethyl)phenyl)oxazole" is not analyzed in the papers, paper provides an example of structural confirmation through elemental analysis, NMR, and X-ray crystallography for a triazole derivative. Similar techniques could be employed to analyze the molecular structure of "5-(4-(Trifluoromethyl)phenyl)oxazole."

Chemical Reactions Analysis

The papers describe various chemical reactions involving oxazole derivatives. Paper details a reaction of substituted oxazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, resulting in 1,2,4-triazoline derivatives. This indicates that oxazole compounds can participate in cycloaddition reactions. Such information could be relevant when considering the reactivity of "5-(4-(Trifluoromethyl)phenyl)oxazole" in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(4-(Trifluoromethyl)phenyl)oxazole" can be inferred from the properties of related compounds discussed in the papers. For example, paper investigates the optical properties of a triazole derivative, which could provide insights into the potential optical properties of oxazole derivatives. The presence of a trifluoromethyl group, as seen in paper , could suggest that "5-(4-(Trifluoromethyl)phenyl)oxazole" may have significant electronegativity and could affect its physical properties such as boiling and melting points.

Scientific Research Applications

Immunoregulation

  • Field : Immunology
  • Application : Isoxazole derivatives, including 5-(4-(Trifluoromethyl)phenyl)oxazole, have been reported to have immunoregulatory properties . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
  • Results : The beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .

Antioxidant and Anticancer Activity

  • Field : Oncology and Pharmacology
  • Application : Certain oxadiazoles, including 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol, have shown significant anticancer and antioxidant activities .
  • Results : The antioxidant activity of the compound was promising with an IC50 of 15.14 μM . It was observed that the oxadiazoles reported herein showed significant anticancer and antioxidant activities .

Synthesis of Fluorinated Compounds

  • Field : Organic Chemistry
  • Application : The opening of the fluorine-substituted oxazoles, such as 5-(4-(Trifluoromethyl)phenyl)oxazole, may be used for the synthesis of some important fluorinated compounds .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Anticancer and Antioxidant Agents

  • Field : Pharmacology
  • Application : Oxadiazoles, which can potentially include 5-(4-(Trifluoromethyl)phenyl)oxazole, are an important class of heterocyclic compounds, having broad-spectrum activity. They have been reported as anticancer and antioxidant agents .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Synthesis of Fluorinated Compounds

  • Field : Organic Chemistry
  • Application : The opening of the fluorine-substituted oxazoles, such as 5-(4-(Trifluoromethyl)phenyl)oxazole, may be used for the synthesis of some important fluorinated compounds .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Radical Trifluoromethylation

  • Field : Organic Chemistry
  • Application : It is known that the radical trifluoromethylation of various benzene derivatives and five- and six-membered heteroaromatic compounds by CF3I was successfully achieved using the Fenton reagent comprising of FeSO4 or ferrocene (Cp2Fe) and H2O2 as a catalyst in dimethylsulfoxide (DMSO) .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for 5-(4-(Trifluoromethyl)phenyl)oxazole indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The search results included several relevant papers. For instance, a comprehensive review on the biological activities of oxazole derivatives was published in BMC Chemistry . Another paper discussed the use of 5-(4-(Trifluoromethyl)phenyl)oxazole in the synthesis of a wide range of trifluoromethyl-substituted pyrazoles, isoxazoles, oxazoles, thiazoles, imidazoles, and pyrimidines .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLRTWJIGOPGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533377
Record name 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Trifluoromethyl)phenyl)oxazole

CAS RN

87150-14-9
Record name 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 mL round-bottom flask was added 4-(trifluoromethyl)benzaldehyde (4.50 g, 25.84 mmol), methanol (100 mL), p-toluene sulfonylmethyl isocyanide (5.55 g, 28.42 mmol), followed by potassium carbonate (4.60 g, 33.33 mmol). The reaction mixture was stirred at reflux for about 1 hour and followed by TLC. The solvent was then evaporated and saturated aq.NaHCO3 was added. The resultant suspension was extracted with CH2Cl2 (3×20 mL). Combined organic layers were washed with brine, dried (anhydrous Na2SO4), and concentrated to leave a yellow solid. The product was purified by MPLC column chromatography (Biotage; Acetone/hexane as an eluent) to provide 5-(4-(trifluoromethyl)phenyl)oxazole 30 (5.38 g, 98% yield) as white solid. MS (ES) m/z 214 (M+H+).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Acetone hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure of Example 1B, substituting 4-(trifluoromethyl)benzaldehyde for 3-fluoro-4-(trifluoromethyl)benzaldehyde and substituting p-toluenesulfonylmethyl isocyanide for 1-(1-isocyanoethylsulfonyl)-4-methylbenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
WJ Pan, ZX Wang - Asian Journal of Organic Chemistry, 2018 - Wiley Online Library
The C−H benzylation of oxazoles and benzoxazoles with benzylic ammonium triflates was performed in reasonable to good yields via Pd‐catalyzed C−H/C−N cleavage. The method …
X Shi, JF Soulé, H Doucet - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
Two sets of reaction conditions for the regiodivergent C2‐ or C5‐ direct arylations of oxazole are reported. In both cases, phosphine‐free catalysts and inexpensive bases were …
R Rossi, F Bellina, M Lessi, C Manzini, LA Perego - Synthesis, 2014 - thieme-connect.com
This review with 387 references covers the literature until the end of November 2013 on the synthesis of multiply arylated heteroarenes via highly selective palladium-catalyzed direct C–…
WC Dai, ZX Wang - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
In the presence of CuCl and ButOLi, PdCl2/dppe catalyzes the reaction of (benzo)oxazoles or (benzo)thiazoles with 1-aryltriazenes to yield arylated products of (benzo)oxazoles or (…
Number of citations: 33 0-pubs-rsc-org.brum.beds.ac.uk
KR Carter - Macromolecules, 1995 - ACS Publications
The reactivity of a number of aryl fluoride monomers used in nucleophilic aromatic substitution polymerization was explored utilizing 19F NMR experiments. NMR is a valuable tool for …
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk
R Odani, K Hirano, T Satoh, M Miura - The Journal of Organic …, 2015 - ACS Publications
A copper-mediated formally dehydrative biaryl coupling of azine N-oxides and oxazoles has been developed. The C–C bond-forming process proceeds, accompanied by the removal of …
Number of citations: 51 0-pubs-acs-org.brum.beds.ac.uk
F Zhu, ZX Wang - Organic letters, 2015 - ACS Publications
Palladium-catalyzed cross-coupling via the C sp 2 –S bond activation of aryl thioethers and the C–H bond activation of azoles or thiazoles was carried out. Electron-deficient and -rich …
Number of citations: 87 0-pubs-acs-org.brum.beds.ac.uk
S Tabuchi, K Hirano, T Satoh… - The Journal of Organic …, 2014 - ACS Publications
A PdCl 2 (MeCN) 2 /PPhCy 2 catalyst couples oxazoles with diarylmethyl carbonates or pivalates to form the corresponding triarylmethanes in good yields. The catalysis involves …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
H Mo, R Zhang, Y Chen, ST Li, Y Wang, W Zou… - European Journal of …, 2022 - Elsevier
The combination of histone deacetylase (HDAC) and autophagy inhibitor has been considered as a novel cancer therapeutic strategy. To find novel HDAC inhibitors that can inhibit …
A Markos - 2021 - dspace.cuni.cz
Athanasios Markos Abstract This Thesis deals with denitrogenative transformations of N-fluoroalkyl-1,2,3-triazoles, easily available heterocycles via copper(I)-catalyzed azide-alkyne …
Number of citations: 0 dspace.cuni.cz

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